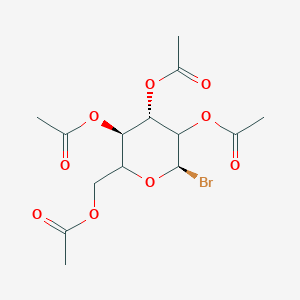

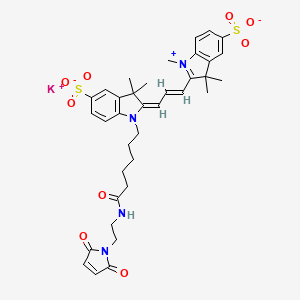

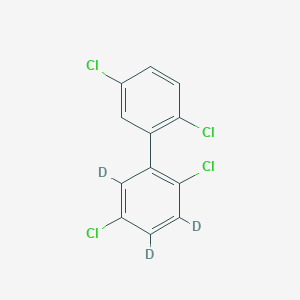

![molecular formula C29H28FN5O B12395902 (R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone CAS No. 2308504-22-3](/img/structure/B12395902.png)

(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JBI-589 is a novel selective inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme that plays a crucial role in the formation of neutrophil extracellular traps (NETs). This compound has shown significant potential in activating antitumor immune responses and delaying tumor progression .

準備方法

The synthesis of JBI-589 involves a series of chemical reactions designed to achieve high selectivity and potency against PAD4. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound exhibits excellent oral bioavailability, making it a promising candidate for clinical applications .

化学反応の分析

JBI-589 primarily undergoes pharmacological inhibition reactions. It is a non-covalent inhibitor that selectively targets PAD4 without affecting other human PAD enzymes, even at high concentrations . The compound reduces the expression of CXCR2 and blocks neutrophil chemotaxis, which are critical for its antitumor effects .

科学的研究の応用

JBI-589 has been extensively studied for its applications in cancer research. It has been shown to reduce primary tumor growth and lung metastasis in mouse tumor models. Additionally, it enhances the effects of immune checkpoint inhibitors, such as anti-CTLA-4 and anti-PD-1 antibodies . The compound’s ability to modulate the immune response makes it a valuable tool in the development of new cancer therapies .

作用機序

The mechanism of action of JBI-589 involves the selective inhibition of PAD4, which leads to a reduction in the formation of neutrophil extracellular traps (NETs). By blocking PAD4, JBI-589 decreases the expression of CXCR2 and inhibits neutrophil chemotaxis. This results in the suppression of tumor growth and metastasis, as well as the enhancement of antitumor immune responses .

類似化合物との比較

JBI-589 is unique in its high selectivity for PAD4. Other PAD inhibitors, such as Cl-amidine and BB-Cl-amidine, do not exhibit the same level of selectivity and may affect multiple PAD enzymes. This specificity makes JBI-589 a more targeted and potentially safer option for therapeutic use .

Similar Compounds::- Cl-amidine

- BB-Cl-amidine

JBI-589 stands out due to its non-covalent binding and high selectivity for PAD4, which are critical for its effectiveness and safety profile.

特性

CAS番号 |

2308504-22-3 |

|---|---|

分子式 |

C29H28FN5O |

分子量 |

481.6 g/mol |

IUPAC名 |

[(3R)-3-aminopiperidin-1-yl]-[2-[1-[(4-fluorophenyl)methyl]indol-2-yl]-3-methylimidazo[1,2-a]pyridin-7-yl]methanone |

InChI |

InChI=1S/C29H28FN5O/c1-19-28(32-27-16-22(12-14-34(19)27)29(36)33-13-4-6-24(31)18-33)26-15-21-5-2-3-7-25(21)35(26)17-20-8-10-23(30)11-9-20/h2-3,5,7-12,14-16,24H,4,6,13,17-18,31H2,1H3/t24-/m1/s1 |

InChIキー |

DUVCPNSLXBKGOK-XMMPIXPASA-N |

異性体SMILES |

CC1=C(N=C2N1C=CC(=C2)C(=O)N3CCC[C@H](C3)N)C4=CC5=CC=CC=C5N4CC6=CC=C(C=C6)F |

正規SMILES |

CC1=C(N=C2N1C=CC(=C2)C(=O)N3CCCC(C3)N)C4=CC5=CC=CC=C5N4CC6=CC=C(C=C6)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

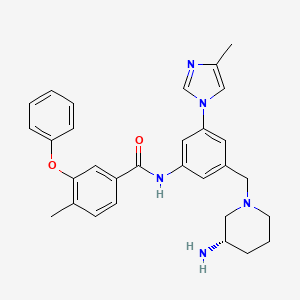

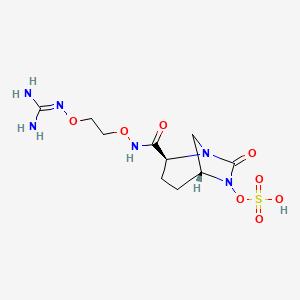

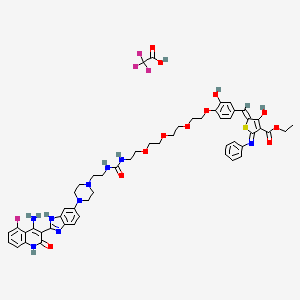

![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12395859.png)

![6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)